Alanylphenylalanine

Intestinal Transport Stereoisomer Absorption Peptide Bioavailability

Select Alanylphenylalanine (Ala-Phe) for its irreplaceable stereospecific transport kinetics—not generic dipeptide behavior. With a 200-fold absorption differential between L,L- and D,D- isomers, it is the definitive model for PEPT1 chiral recognition studies. Validated as a PEPT1 substrate (EC50 80 μM; PDB 7PMX) and an intermediate-potency ACE inhibitor (IC50 190.5 μM), this ≥98% pure compound ensures reproducible, translational outcomes in drug-drug interaction screening and structure-activity relationship research.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 3061-90-3
Cat. No. B1664496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanylphenylalanine
CAS3061-90-3
SynonymsAla-Phe
alanylphenylalanine
alanylphenylalanine, (beta-Ala)-isomer
alanylphenylalanine, (DL-PheAla)-isomer
L-alanyl-L-phenylalanine
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1
InChIKeyOMNVYXHOSHNURL-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alanylphenylalanine (CAS 3061-90-3): Technical Specifications and Procurement Considerations for Dipeptide Research


Alanylphenylalanine (Ala-Phe) is an endogenous dipeptide formed from L-alanyl and L-phenylalanine residues, naturally occurring as a metabolite in bovine tissues and serving as an incomplete breakdown product of protein catabolism [1]. The compound exhibits measurable bioactivity as an inhibitor of Angiotensin I-converting enzyme (ACE) and functions as a substrate for human peptide transporter 1 (PEPT1), with established quantitative parameters for both activities [2]. Alanylphenylalanine has been isolated from calf brainstem and is commercially available in research-grade purity exceeding 99% for biochemical and pharmacological investigations .

Why Generic Dipeptide Substitution is Not Advisable: Evidence for Alanylphenylalanine Selection


In-class dipeptide substitution presents substantial scientific risk due to pronounced structure-activity variations that cannot be predicted from amino acid composition alone. Alanylphenylalanine's specific N-terminal alanine and C-terminal phenylalanine sequence confers unique transport kinetics, stereochemical dependence, and enzyme inhibition profiles that diverge markedly from its closest analogs, including sequence-reversed isomers and single-amino-acid variants [1]. Empirically observed differences of up to 200-fold in intestinal absorption between stereoisomers and up to 27-fold in ACE inhibitory potency among related dipeptides demonstrate that procurement decisions predicated solely on dipeptide class membership would compromise experimental reproducibility and translational validity [2]. The following evidence guide provides the quantitative basis for this differentiation.

Quantitative Differentiation Evidence for Alanylphenylalanine (CAS 3061-90-3): A Comparator-Based Guide for Scientific Procurement


Stereospecific Intestinal Absorption: L,L-Ala-Phe Exhibits 200-Fold Higher Jejunal Uptake vs D,D-Isomer

In a direct in vivo rat jejunal absorption study, L-alanyl-L-phenylalanine demonstrated an absorption rate approximately 200 times greater than its enantiomeric counterpart D-alanyl-D-phenylalanine [1]. The mixed L,D- and D,L-isomers exhibited intermediate absorption rates, confirming that both stereochemical configuration and amino acid sequence order are critical determinants of intestinal peptide transport [1].

Intestinal Transport Stereoisomer Absorption Peptide Bioavailability

ACE Inhibition Potency: Alanylphenylalanine IC50 of 190.5 μM Defines Its Position Among Phenylalanine-Containing Dipeptides

Alanylphenylalanine inhibits human Angiotensin I-converting enzyme (ACE) with an IC50 of 190.5 μM (190,546 nM) . In cross-study comparison, this potency positions Ala-Phe as an intermediate ACE inhibitor among phenylalanine-containing dipeptides: Leu-Phe exhibits an IC50 of 383.2 μM (approximately 2-fold weaker) [1], while Alanyltyrosine (Ala-Tyr) displays an IC50 of 14.2 μM (approximately 13-fold more potent) [2]. The sequence-reversed isomer Phe-Ala has not been reported with a comparable direct IC50, but diastereomeric Phe-Ala silanediol analogs exhibit IC50 values ranging from 3.8–207 nM as peptidomimetics [3].

ACE Inhibition Antihypertensive Peptides Enzyme Assay

Human PEPT1 Substrate Activity: Ala-Phe Demonstrates Defined Activation and Binding Parameters

Alanylphenylalanine exhibits quantifiable substrate activity for human PEPT1 (SLC15A1), the primary intestinal peptide transporter, with an EC50 of 80,000 nM (80 μM) for receptor activation and an IC50 of 70,000 nM (70 μM) for competitive inhibition of [14C]Gly-Sar uptake . The maximum activation reaches 135% relative to the reference substrate Gly-Sar, yielding a potency-efficacy ratio (%GSmax/EC50) of 1,700 . Structurally, Ala-Phe has been co-crystallized with HsPepT1 in the outward-facing open conformation, providing atomic-level validation of its transporter binding mode [1].

Peptide Transporter 1 Drug Transport Oral Bioavailability

Caco-2 Monolayer Permeability: Ala-Phe Transport Rate of 0.1% Establishes Benchmark for Dipeptide Permeability Screening

Alanylphenylalanine is absorbed by Caco-2 cell monolayers at a measured rate of 0.1% in vitro, establishing a quantifiable permeability benchmark for this dipeptide in the most widely used intestinal epithelial model . Additionally, Ala-Phe has been identified alongside Phe-Ile and Ile-Phe as one of three transportable ACE-inhibitory dipeptides successfully crossing Caco-2 monolayers in Ussing chamber transport investigations [1]. This permeability profile distinguishes Ala-Phe from non-transportable dipeptide sequences that fail to traverse the Caco-2 barrier.

Caco-2 Permeability In Vitro ADME Oral Absorption Modeling

Physicochemical Profiling: Bitter Taste Threshold and Lipophilicity Define Ala-Phe Sensory and Formulation Characteristics

Alanylphenylalanine has been quantitatively characterized for its bitter taste threshold with a Log 1/T value of 1.72, corresponding to a detection threshold of approximately 52.5 μM . Its partition coefficient (LogP) is measured at 2.11, indicating moderate lipophilicity that influences both membrane permeability and formulation behavior . These parameters enable direct comparison with other bitter dipeptides where threshold values are reported on comparable scales, facilitating rational selection for taste-masking studies or sensory receptor investigations.

Taste Receptor LogP Formulation Science

High-Confidence Research and Industrial Applications for Alanylphenylalanine (3061-90-3) Based on Quantitative Evidence


Stereospecific Peptide Transport Studies

The 200-fold differential in intestinal absorption between L,L-Ala-Phe and D,D-Ala-Phe establishes this dipeptide pair as a definitive model system for investigating stereospecificity in peptide transport mechanisms [1]. Researchers studying PEPT1 substrate recognition, chiral discrimination in intestinal uptake, or developing stereochemically pure peptide formulations can utilize Ala-Phe as a validated reference compound where enantiomeric purity directly correlates with predictable transport outcomes [1].

PEPT1 Transporter Reference Substrate

Ala-Phe serves as a structurally validated PEPT1 substrate with established EC50 (80 μM), IC50 (70 μM), and maximal activation parameters (135% of Gly-Sar) [2]. The availability of high-resolution structural data (PDB 7PMX) showing Ala-Phe bound to HsPepT1 in the outward-facing open conformation enables its use as a positive control substrate in transporter inhibition assays, drug-drug interaction screening panels, and computational modeling of peptide-transporter interactions [2].

ACE Inhibitory Dipeptide SAR Benchmarking

With a well-documented ACE IC50 of 190.5 μM, Ala-Phe occupies a specific intermediate position in the potency spectrum of phenylalanine-containing dipeptides—approximately 2-fold more potent than Leu-Phe (383.2 μM) and 13-fold less potent than Ala-Tyr (14.2 μM) . This defined potency makes Ala-Phe an appropriate reference compound for structure-activity relationship studies aimed at understanding how N-terminal amino acid identity modulates ACE inhibition in Xaa-Phe dipeptide series .

In Vitro Intestinal Permeability Screening Reference

The quantifiable Caco-2 permeability of Ala-Phe (0.1% absorption rate) and its confirmed transportability across Caco-2 monolayers establish it as a useful low-permeability reference standard for intestinal absorption assays . In peptide permeability screening campaigns, Ala-Phe can serve as a comparator to evaluate whether structural modifications improve transport across the intestinal epithelial barrier, with the 0.1% baseline providing a clear benchmark for assessing relative permeability enhancements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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